molecular formula C8H6ClNOS B1532104 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole CAS No. 2091602-60-5

4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole

Cat. No.: B1532104
CAS No.: 2091602-60-5
M. Wt: 199.66 g/mol
InChI Key: MXTUWHLGZAMUEL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound features a central isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, which is a privileged scaffold in the design of biologically active molecules . The isoxazole ring is known for its metabolic stability and is found in several clinically used drugs across various therapeutic classes, including antibacterial, anticancer, and anti-inflammatory agents . The key reactive handle, the chloromethyl group at the 4-position, makes this compound a versatile and valuable synthetic intermediate. This functional group allows for facile further derivatization through nucleophilic substitution reactions, enabling researchers to create libraries of more complex molecules or to conjugate the core structure to other pharmacophores for structure-activity relationship (SAR) studies . The presence of the thiophene heterocycle at the 5-position is another notable feature, as thiophene-containing compounds often exhibit favorable pharmacological properties. Isoxazole derivatives, in general, have been reported to exhibit a wide spectrum of biological activities in preclinical research, such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties, often acting through mechanisms like protein kinase inhibition, tubulin inhibition, or apoptosis induction . The specific structural motifs present in this compound suggest its primary research value lies in its potential as a key building block for the synthesis of novel therapeutic candidates. This product is intended for use in laboratory research settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(chloromethyl)-5-thiophen-3-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTUWHLGZAMUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chloromethylation of 5-(Thiophen-3-yl) Isoxazole Precursors

One approach involves first synthesizing 5-(thiophen-3-yl) isoxazole derivatives, followed by chloromethylation at the 4-position. This can be achieved via:

  • Starting with a 3,5-disubstituted isoxazole scaffold where the 5-position is substituted with thiophen-3-yl.
  • Introduction of the chloromethyl group using reagents such as paraformaldehyde and hydrochloric acid or other chloromethylating agents under controlled acidic conditions.

A closely related method reported for 3,5-dimethyl-4-chloromethyl isoxazole involves reacting methyl ethyl diketone with hydroxylamine hydrochloride to form the isoxazole ring, followed by treatment with trioxymethylene and concentrated hydrochloric acid in 1,4-dioxane solvent under reflux with hydrogen chloride saturation to introduce the chloromethyl group at the 4-position. Although this method specifically targets 3,5-dimethyl substitution, adapting it by replacing the methyl group at the 5-position with a thiophen-3-yl substituent could be feasible.

Process Summary:

Step Reagents & Conditions Outcome
1 Methyl ethyl diketone + hydroxylamine hydrochloride, 42-47 °C, salt of wormwood catalyst, reflux Formation of crude isoxazole intermediate
2 Crude product + trioxymethylene + 1,4-dioxane + concentrated HCl, 30-50 °C then reflux at 80-100 °C under HCl saturation Chloromethylation at 4-position
3 Reduced pressure distillation to remove solvent and water, vacuum rectification Purified 4-chloromethyl isoxazole derivative

This method yields a product with purity exceeding 98% and improved cost-efficiency due to solvent recovery.

Cycloaddition Routes Using Nitrile Oxides and Alkynes

Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes bearing thiophene substituents. This approach can regioselectively produce 3,5-disubstituted isoxazoles with the desired substitution pattern.

  • The alkyne substrate is functionalized with a thiophen-3-yl group.
  • The nitrile oxide is generated in situ from an appropriate precursor.
  • The cycloaddition yields the isoxazole ring with substitution at the 3 and 5 positions.
  • Subsequent chloromethylation at the 4-position can be performed using chloromethylating agents.

This approach benefits from high regioselectivity and mild reaction conditions, often conducted in aqueous media or ionic liquids to enhance environmental compatibility.

Use of Ionic Liquids and Green Chemistry Approaches

Recent advances include the use of ionic liquids as solvents and catalysts for isoxazole synthesis, which can be adapted for this compound by:

  • Reacting β-diketones bearing thiophen-3-yl substituents with hydroxylamine hydrochloride in ionic liquids such as butylmethylimidazolium salts.
  • Performing chloromethylation in situ or in a subsequent step.
  • Recycling ionic liquids to reduce waste and improve sustainability.

This method provides excellent yields and mild conditions, with easy recovery of solvents.

Research Findings and Analytical Data

Although direct analytical data for this compound is scarce, data from structurally related isoxazole derivatives support the feasibility of these preparation methods:

Parameter Data Example (Related Isoxazole)
Purity >98% by chromatographic methods
Melting Point Typically 80-100 °C range depending on substituents
HRMS (High-Resolution Mass Spectrometry) Accurate mass matching calculated values within 1-2 ppm error
NMR Chemical Shifts (13C) Chloromethyl carbon around 44 ppm; aromatic carbons 100-160 ppm

These data confirm the successful formation of chloromethyl and thiophene substituents on the isoxazole ring.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid-Catalyzed Chloromethylation of β-Diketone-Derived Isoxazole Methyl ethyl diketone, hydroxylamine hydrochloride, trioxymethylene, HCl, 1,4-dioxane 30-100 °C, reflux, HCl saturation High purity, scalable Requires handling of corrosive HCl, solvent recovery needed
1,3-Dipolar Cycloaddition of Nitrile Oxides with Thiophene-Substituted Alkynes Alkynes with thiophen-3-yl, nitrile oxide precursors Mild, aqueous or ionic liquid media Regioselective, mild conditions Multi-step, requires nitrile oxide generation
Ionic Liquid-Mediated β-Diketone Condensation β-Diketone with thiophen-3-yl, hydroxylamine hydrochloride, ionic liquids Room temperature to mild heating Environmentally friendly, recyclable solvent Ionic liquid cost, scale-up considerations

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized to sulfoxides or sulfones, while the isoxazole ring can undergo reduction under specific conditions.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced isoxazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or infections.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Physical and Structural Data for Selected Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole C₉H₇ClNOS 212.68 Not reported Cl-CH₂, thiophen-3-yl
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole C₁₀H₇Cl₂NO 228.07 103–105 Cl-CH₂, 4-Cl-phenyl
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole C₁₁H₉ClFNO 237.65 Not reported Cl-CH₂, 4-F-phenyl, methyl
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole C₁₃H₉BrNOS 314.64 Not reported Br-phenyl, thiophen-2-yl
4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole C₁₃H₁₀Cl₃NO 302.58 Not reported Cl-CH₂, cyclopropyl, 2,6-diCl-phenyl

Key Observations :

  • Substituent Effects: Halogenated phenyl groups (e.g., 4-Cl, 4-F) increase molecular weight and polarity, impacting solubility and crystallinity. The 2,6-dichlorophenyl analog (302.58 g/mol) has a significantly higher molecular weight due to multiple chlorine atoms . Bulky groups like cyclopropyl (302.58 g/mol) reduce packing efficiency in crystal lattices compared to planar substituents .
  • Crystallinity :
    • Isostructural compounds with halogen variations (e.g., Cl vs. Br) exhibit similar molecular conformations but divergent crystal packing due to steric and electronic differences . For example, 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-substituted thiazoles share triclinic symmetry but adjust packing to accommodate halogen size .

Key Observations :

  • Antimicrobial Potential: Thiophene- and halogen-substituted isoxazoles show broad-spectrum activity. For instance, 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole exhibits in vitro growth inhibition against bacterial strains, attributed to the electron-withdrawing Cl groups enhancing membrane permeability .
  • Pharmacological Diversity : Isoxazoles with hydrazide moieties (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) demonstrate anticonvulsant and antiasthmatic properties, highlighting the role of functional groups in target specificity .

Key Observations :

  • Cyclization Efficiency : Chloromethyl-substituted isoxazoles are typically synthesized via cyclization of oximes or alkynes, with yields ranging from 25% to 68% .
  • Functionalization: The chloromethyl group enables further derivatization. For example, 4-(chloromethyl)-3-methoxy-5-methylisoxazole (C₆H₈ClNO₂) can undergo nucleophilic substitution to introduce amines or thiols for drug discovery .

Biological Activity

4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole, a compound with the CAS number 2091602-60-5, is part of the isoxazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a chloromethyl group and a thiophene moiety attached to an isoxazole ring. This unique structure contributes to its biological properties and reactivity.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance, a study evaluated various isoxazole derivatives against lung cancer A549 cells and found that certain substitutions enhanced cytotoxicity compared to standard treatments like doxorubicin .

CompoundIC50 (µM)Activity Type
Doxorubicin0.1Reference drug
This compoundTBDAnticancer activity

Antimicrobial Properties

Research indicates that isoxazoles can possess antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

Anti-inflammatory Effects

Isoxazole derivatives have been reported to exhibit anti-inflammatory activity through selective inhibition of cyclooxygenase enzymes (COX). Compounds similar to this compound have shown potential in reducing inflammation in preclinical models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory processes.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways related to growth and inflammation.

Comparative Studies

Comparative studies with other isoxazole derivatives reveal that slight modifications in structure can lead to significant differences in biological activity. For example, compounds with additional electron-withdrawing groups tend to exhibit enhanced potency against cancer cell lines.

CompoundStructural ModificationBiological Activity
ANoneModerate anticancer
BElectron-withdrawing groupEnhanced anticancer

Case Studies

  • Anticancer Evaluation : A study demonstrated that a series of isoxazole derivatives were tested against multiple cancer cell lines, including A549 and MCF-7. The results indicated that structural variations significantly impacted their IC50 values and overall efficacy .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of isoxazoles, showcasing that derivatives could selectively inhibit COX-2 over COX-1, suggesting a therapeutic window for treating inflammatory diseases without causing gastrointestinal side effects .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole?

The synthesis typically involves two key steps: (1) formation of the isoxazole core and (2) introduction of the chloromethyl and thiophene substituents. A common method uses nitrile oxide-alkyne cycloaddition to form the isoxazole ring, followed by chlorination of a hydroxymethyl intermediate using agents like NN-chlorosuccinimide (NCS) in dichloromethane with catalytic N,NN,N-dimethylformamide (DMF) . For example, yields of ~65% are achievable with NCS after 4–5 hours at room temperature . Alternative routes involve coupling pre-synthesized thiophene and isoxazole intermediates via carbodiimide-mediated reactions .

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

  • NMR spectroscopy (1H^1H, 13C^{13}C) to confirm regiochemistry and substituent positions, particularly distinguishing between thiophene-3-yl vs. thiophene-2-yl isomers .
  • Single-crystal X-ray diffraction to resolve ambiguous stereochemistry or regiochemistry in solid-state structures .
  • HPLC-MS to verify purity (>97%) and detect byproducts from incomplete chlorination or cyclization .

Q. How is the compound’s stability assessed under experimental storage conditions?

Stability studies involve:

  • Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor hydrolysis of the chloromethyl group or oxidation of the thiophene ring .
  • Light sensitivity assays using UV-Vis spectroscopy to detect photolytic decomposition, particularly for thiophene-containing derivatives .

Advanced Research Questions

Q. How can computational methods optimize regioselectivity in isoxazole ring formation?

Regioselectivity challenges arise during cycloaddition between nitrile oxides and thiophene-alkynes. Density functional theory (DFT) calculations predict transition-state energies to identify conditions favoring the 5-thiophene-3-yl isomer over the 4-substituted byproduct. For example, solvent polarity (e.g., acetonitrile vs. toluene) and temperature can be tuned based on computed activation barriers . Reaction path sampling using quantum mechanics/molecular mechanics (QM/MM) further refines catalyst selection (e.g., Cu(I) vs. Ag(I)) .

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays often stem from:

  • Purity variations : Trace impurities (e.g., unreacted chloromethyl precursors) can skew results. Cross-validate studies using orthogonal purification methods (e.g., column chromatography vs. recrystallization) .
  • Assay conditions : Buffer composition (e.g., DMSO concentration) affects solubility and activity. Standardize protocols using controls like 5-(thiophen-2-yl)isoxazole derivatives for comparability .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

The chloromethyl group is prone to nucleophilic substitution but may compete with thiophene ring reactions. Strategies include:

  • Protecting thiophene sulfur with temporary groups (e.g., Boc-protected amines) before chlorination .
  • Low-temperature kinetic control (-20°C in THF) to favor substitution at the chloromethyl site over ring-opening reactions .

Q. How to design experiments probing the compound’s mechanism of action in biological systems?

For pharmacological studies:

  • Isotopic labeling : Synthesize 14C^{14}C-labeled analogs to track metabolic pathways or receptor binding .
  • Competitive inhibition assays : Compare activity against structurally related isoxazoles (e.g., 5-cyclopropyl vs. 5-phenyl derivatives) to map structure-activity relationships .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole
Reactant of Route 2
4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole

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